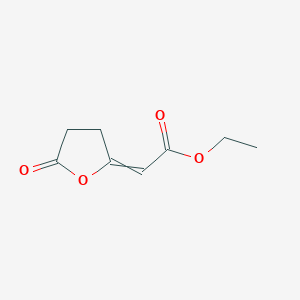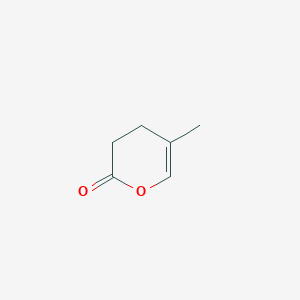
5-methyl-3,4-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3,4-dihydro-2H-pyran-2-one is a heterocyclic organic compound with the molecular formula C6H8O2 It is a derivative of dihydropyran, characterized by a six-membered ring containing one oxygen atom and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-3,4-dihydro-2H-pyran-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-hydroxy-2-pentanone with an acid catalyst can yield this compound . Another method involves the use of Grubbs’ catalysts in an olefin metathesis/double bond migration sequence .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature has been reported as a practical and efficient method .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield dihydropyran derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrans, lactones, and other heterocyclic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Methyl-3,4-dihydro-2H-pyran-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-3,4-dihydro-2H-pyran-2-one involves its interaction with various molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or modulator, affecting metabolic pathways. Its ability to form hydrogen bonds and interact with active sites of enzymes makes it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A similar compound with a hydrogen atom instead of a methyl group at the 5-position.
3,6-Dihydro-2H-pyran: Another isomer with different positions of the double bond.
5,6-Dihydro-2H-pyran-2-one: A compound with a similar structure but different substitution pattern.
Uniqueness
5-Methyl-3,4-dihydro-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methyl group at the 5-position influences its steric and electronic characteristics, making it a valuable compound for specific synthetic applications .
Properties
CAS No. |
54657-94-2 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
5-methyl-3,4-dihydropyran-2-one |
InChI |
InChI=1S/C6H8O2/c1-5-2-3-6(7)8-4-5/h4H,2-3H2,1H3 |
InChI Key |
CLWFDVKYBIOIOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


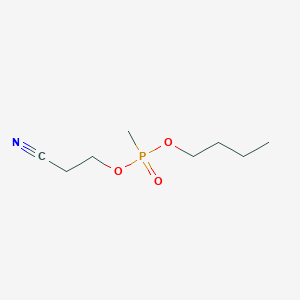
![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)
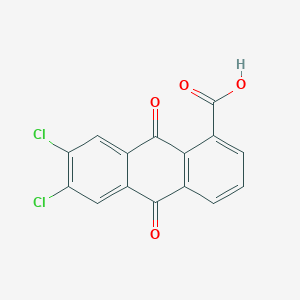
![Acetamide, N-[(acetyloxy)phenylmethyl]-N-phenyl-](/img/structure/B14629791.png)
stannane](/img/structure/B14629820.png)



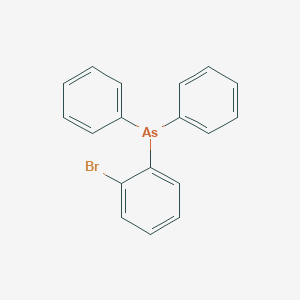
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)



